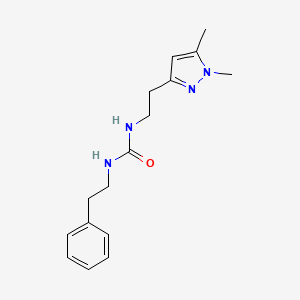

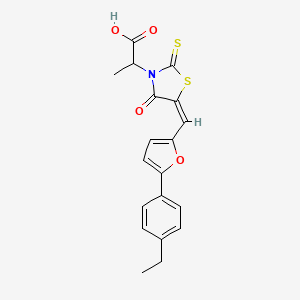

![molecular formula C10H9N3OS2 B2787353 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 32991-61-0](/img/structure/B2787353.png)

2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1,3,4-thiadiazole derivatives can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-Phenyl-1,2,4-thiadiazol-5-amine, has been reported . The molecular formula is C8H7N3S, with an average mass of 177.226 Da and a monoisotopic mass of 177.036072 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiadiazole derivatives are known to exhibit a wide range of biological activities . These include antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea is a pure white, odorless, tasteless crystalline solid with a melting point of 217 °C (decomposition) . Its solubility at 25 °C is as follows (g/L): dimethyl sulfoxide> 500, dimethyl formamide> 500, cyclohexanone 21.5, acetone 8, methanol 4.5, ethyl acetate 0.8, hexane 6 . It is insoluble in aliphatic and aromatic hydrocarbons, and its solubility in water is 31mg/L .Aplicaciones Científicas De Investigación

2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, anti-inflammatory, antitumor, anticonvulsant, and antioxidant properties. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.

Mecanismo De Acción

Target of Action

carbonic anhydrase (CA) , 5-lipoxygenase (5-LOX) , and Shikimate kinase . These targets play crucial roles in various biological processes, including pH regulation in tumor cells (CA), inflammation (5-LOX ), and the biosynthesis of aromatic amino acids (Shikimate kinase ).

Mode of Action

. This allows them to interact strongly with their biological targets, leading to various changes in cellular functions.

Biochemical Pathways

carbonic anhydrase pathway involved in pH regulation, the 5-lipoxygenase pathway involved in inflammation , and the Shikimate pathway involved in the biosynthesis of aromatic amino acids .

Pharmacokinetics

. This suggests that 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide may have good bioavailability.

Result of Action

antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Action Environment

, suggesting that they may be effective in various physiological environments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide in lab experiments is its diverse biological activities. This compound has been shown to have antimicrobial, anti-inflammatory, antitumor, anticonvulsant, and antioxidant properties, making it useful in a wide range of experiments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Direcciones Futuras

There are many potential future directions for research on 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. One area of research could focus on the development of new synthesis methods to improve the yield and purity of this compound. Another area of research could focus on the identification of new biological activities and potential therapeutic applications of this compound. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound in humans. Finally, research could focus on the development of new derivatives of this compound with improved biological activities and reduced toxicity.

Métodos De Síntesis

The synthesis of 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can be achieved through various methods. One of the most common methods is the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid.

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS2/c11-8(14)6-15-10-12-9(13-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJHQHCCTYMFPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxochromen-7-yloxy}acetate](/img/structure/B2787270.png)

![6-Cyclopropyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787273.png)

![N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2787275.png)

![Methyl (E)-4-[3-[2-(methylamino)-2-oxoethyl]-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2787277.png)

![Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787278.png)

![3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B2787282.png)

![4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2787284.png)

![Ethyl 3-(3-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2787285.png)

![(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2787293.png)